2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole is an organic compound with the molecular formula C14H13ClSi It belongs to the class of siloles, which are silicon-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole typically involves the reaction of 2-chlorobenzyl chloride with 1,1-dimethyl-2,2-diphenylsilane under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding silanols or siloxanes.
Reduction: Formation of 5,5-dimethyl-5H-dibenzo[b,d]silole.
Substitution: Formation of various substituted siloles depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a drug delivery agent.
Mechanism of Action
The mechanism of action of 2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole involves its interaction with specific molecular targets. The compound can interact with various enzymes and receptors, modulating their activity. The silicon atom in the compound plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-5H-dibenzo[b,d]silole: Lacks the chlorine atom, making it less reactive in substitution reactions.
3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole: Contains bromine atoms, which can undergo different types of reactions compared to chlorine.
4-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole: Contains phenyl groups, which can influence its chemical and physical properties.
Uniqueness
2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H13ClSi |
---|---|
Molecular Weight |
244.79 g/mol |
IUPAC Name |
2-chloro-5,5-dimethylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C14H13ClSi/c1-16(2)13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,1-2H3 |
InChI Key |
IKAIPGZWZUHLHC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=C(C=C(C=C2)Cl)C3=CC=CC=C31)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.